molecular formula C15H10BrClN2O B12447637 5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole

Katalognummer: B12447637
Molekulargewicht: 349.61 g/mol
InChI-Schlüssel: PSSLDYNQBOCCJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromophenyl group at the 5-position and a chlorobenzyl group at the 3-position of the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with 2-chlorobenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It can be used as a probe to study biological processes and interactions.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Bromophenyl)-3-(2-fluorobenzyl)-1,2,4-oxadiazole
  • 5-(3-Chlorophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole
  • 5-(3-Bromophenyl)-3-(2-methylbenzyl)-1,2,4-oxadiazole

Uniqueness

5-(3-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is unique due to the specific combination of bromophenyl and chlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H10BrClN2O

Molekulargewicht

349.61 g/mol

IUPAC-Name

5-(3-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H10BrClN2O/c16-12-6-3-5-11(8-12)15-18-14(19-20-15)9-10-4-1-2-7-13(10)17/h1-8H,9H2

InChI-Schlüssel

PSSLDYNQBOCCJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC(=CC=C3)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.